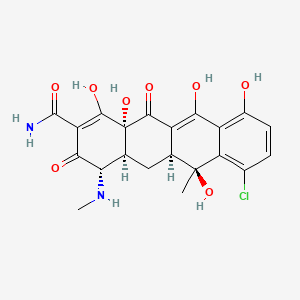
Chloro Octahydro Dioxo-2-naphthacenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces aureofaciens. It is widely used in the treatment of bacterial infections due to its broad-spectrum antibacterial activity. The compound is characterized by its complex structure, which includes multiple hydroxyl groups, a chlorine atom, and a dimethylamino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro Octahydro Dioxo-2-naphthacenecarboxamide involves several steps, starting from the fermentation of Streptomyces aureofaciens. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The key steps in the synthesis include:
Fermentation: is cultured in a suitable medium to produce the antibiotic.
Extraction: The fermentation broth is extracted with organic solvents to isolate the crude antibiotic.
Purification: The crude antibiotic is purified using techniques such as crystallization and chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification steps are optimized for efficiency and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro Octahydro Dioxo-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
Chloro Octahydro Dioxo-2-naphthacenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is used in the treatment of various bacterial infections, including respiratory and urinary tract infections.
Industry: The compound is used in veterinary medicine and as a feed additive to promote growth in livestock
Mechanism of Action
Chloro Octahydro Dioxo-2-naphthacenecarboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 30S and 50S ribosomal subunits, preventing the attachment of amino-acyl tRNA to the A site of the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Demeclocycline: A tetracycline analog with a similar structure but lacking the methyl substituent at position 7.
Tetracycline: The parent compound of the tetracycline class, with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Chloro Octahydro Dioxo-2-naphthacenecarboxamide is unique due to its specific structural features, such as the chlorine atom and multiple hydroxyl groups, which contribute to its broad-spectrum antibacterial activity and pharmacokinetic properties .
Properties
Molecular Formula |
C21H21ClN2O8 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-4-(methylamino)-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C21H21ClN2O8/c1-20(31)6-5-7-14(24-2)16(27)12(19(23)30)18(29)21(7,32)17(28)10(6)15(26)11-9(25)4-3-8(22)13(11)20/h3-4,6-7,14,24-26,29,31-32H,5H2,1-2H3,(H2,23,30)/t6-,7-,14-,20-,21-/m0/s1 |
InChI Key |
UIWNPVQAIXVUOY-DHKRVOKBSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















